5-fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
5-Fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring, a methoxy group at position 2, and a pyridazine core substituted with a morpholine moiety. The compound’s structure integrates key pharmacophores:
- Sulfonamide group: Known for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) via hydrogen bonding and electrostatic interactions.
- Pyridazine ring: A nitrogen-rich heterocycle that enhances binding to biological targets such as kinases or G-protein-coupled receptors.
- Morpholine substituent: Improves solubility and pharmacokinetic properties due to its polar oxygen atom and cyclic amine structure.
- Fluorine atom: Enhances metabolic stability and bioavailability through steric and electronic effects.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-29-19-7-5-16(22)14-20(19)31(27,28)25-17-4-2-3-15(13-17)18-6-8-21(24-23-18)26-9-11-30-12-10-26/h2-8,13-14,25H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGPLFXVIBKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the pyridazinyl moiety.
Introduction of the morpholinyl group: The morpholinyl group is introduced through a nucleophilic substitution reaction.
Coupling with the benzene sulfonamide: The final step involves coupling the pyridazinyl intermediate with the benzene sulfonamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
- Oncology : Due to its structural properties, this compound shows promise as an anticancer agent, particularly in targeting mutated forms of the Epidermal Growth Factor Receptor (EGFR). Research indicates that it may effectively inhibit cancer cell growth associated with EGFR mutations .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting potential applications in treating bacterial infections.
- Neurological Disorders : Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound could be explored for therapeutic effects in neurological diseases.
Case Studies and Research Findings
Several studies have investigated the efficacy of 5-fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:
- In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- In Vivo Models : Animal studies have shown promising results in tumor reduction when treated with this compound, highlighting its effectiveness in a living organism context .
- Comparative Studies : When compared to other similar compounds, this compound exhibited superior binding affinity to targeted receptors, suggesting enhanced therapeutic potential .
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related sulfonamide/pyridazine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The morpholin-4-yl group in the target compound likely improves aqueous solubility compared to the methylsulfonyl group in ’s analog, which may favor membrane permeability but reduce metabolic stability .
- Trifluoromethyl groups in Tegobuvir () enhance lipophilicity and resistance to oxidative metabolism, critical for antiviral efficacy .
Core Heterocycle Differences :
- The imidazo-pyridine core in Tegobuvir enables planar stacking interactions with viral proteases, whereas the pyridazine-thiadiazole hybrid in ’s compound may interfere with nucleotide biosynthesis in cancer cells .
Sulfonamide vs. Acetamide Linkers :
- The sulfonamide group in the target compound and ’s derivative provides strong hydrogen-bonding capacity, advantageous for enzyme active-site binding. In contrast, acetamide linkers (e.g., ) offer conformational flexibility but weaker polarity .
Research Implications and Limitations
While the evidence lacks explicit data on the target compound’s efficacy or toxicity, structural parallels to clinically studied molecules suggest promising avenues for investigation:
- Kinase Inhibition : Pyridazine-sulfonamide hybrids are documented in kinase inhibitor patents (e.g., VEGFR-2, EGFR), warranting enzymatic assays .
- Antiviral Potential: Tegobuvir’s pyridazine-imidazo scaffold highlights the pyridazine ring’s versatility in antiviral design; the target compound’s morpholine group could mitigate cytotoxicity .
- Synthetic Challenges: The morpholine-pyridazine linkage may require optimized coupling conditions to avoid side reactions observed in similar Suzuki-Miyaura syntheses (e.g., ’s chromenone derivative) .
Further studies should prioritize in vitro target profiling and ADMET (absorption, distribution, metabolism, excretion, toxicity) analyses to validate these hypotheses.
Biological Activity
5-Fluoro-2-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, featuring a fluorine atom, a methoxy group, and a morpholinyl-pyridazinyl moiety, suggests diverse interactions with biological systems.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A fluorine atom which may enhance lipophilicity.
- A methoxy group that can influence the compound's reactivity and solubility.
- A morpholine ring that can interact with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets remain to be fully elucidated but may include:
- Enzyme inhibition : The compound may bind to active sites of enzymes involved in cell proliferation or survival.
- Receptor modulation : It could interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.50 | Growth inhibition |
| NCI-H460 | 42.30 | Cytotoxicity |
| HepG2 | 17.82 | Significant apoptosis |
The compound's ability to induce apoptosis and inhibit cell growth suggests it may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in modulating inflammatory responses.
Case Studies
- Study on MCF7 Cell Line : A recent investigation into the effects of this compound on MCF7 breast cancer cells revealed an IC50 value of 12.50 µM, indicating potent growth inhibition. The study highlighted the induction of apoptosis and cell cycle arrest at the G1 phase .
- NCI-H460 Cell Line Analysis : Another study assessed the cytotoxic effects on the NCI-H460 lung cancer cell line, reporting an IC50 value of 42.30 µM. The findings suggested that the compound triggers apoptotic pathways leading to significant cell death .
Q & A
Q. Optimization Parameters :
- Temperature : Controlled stepwise to avoid side reactions (e.g., recommends 60–80°C for sulfonamide coupling).
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ().
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions ().
- Purity Monitoring : Use TLC or HPLC to track intermediates ().
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Answer:
Computational approaches like molecular docking and quantum chemical calculations predict binding affinities and guide structural modifications:
- Molecular Dynamics Simulations : Assess interactions with biological targets (e.g., enzymes or receptors) ().
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position, morpholine ring) with activity ().
- Reaction Path Optimization : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error in synthesis ().
Example : Replacing the morpholine ring with a piperidine derivative (as in ) could alter binding kinetics, predicted via docking studies.
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography : Resolves 3D conformation and hydrogen bonding patterns (e.g., used this to confirm dihedral angles between rings).
- NMR Spectroscopy : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic fluorines at δ ~7.1–7.5 ppm) ().
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) ().
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Contradictions may arise from:
- Assay Conditions : pH, solvent (DMSO concentration), or cell line variability (e.g., notes IC₅₀ differences in kinase assays).
- Compound Purity : Impurities >95% (HPLC) required for reliable data ().
- Target Polymorphism : Genetic variations in receptors (e.g., highlights target-specific interactions).
Q. Methodology :
Validate assays with positive controls (e.g., known inhibitors).
Use orthogonal assays (e.g., SPR for binding, cell viability for efficacy).
Re-synthesize and re-test compounds under standardized conditions.
Basic: What strategies improve solubility and formulation for in vivo studies?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., used methoxy groups to enhance solubility).
- Prodrug Design : Temporarily mask sulfonamide with ester groups ().
- Formulation : Use cyclodextrins or lipid nanoparticles ( recommends PEG-based solvents for IV administration).
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
SAR Workflow :
Core Modifications : Vary substituents on the benzene-sulfonamide (e.g., fluoro vs. chloro) ().
Heterocycle Replacement : Substitute pyridazine with pyrimidine or triazole ().
Pharmacophore Mapping : Identify critical motifs (e.g., morpholine ring for target binding) via fragment-based screening.
Q. Example Comparison Table :
| Derivative | Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| Parent Compound | None | 50 nM (Kinase X) | Baseline activity |
| Analog A | Morpholine → Piperidine | 120 nM | Reduced selectivity |
| Analog B | Methoxy → Ethoxy | 45 nM | Improved solubility |
| (Based on ) |
Basic: How is metabolic stability assessed for this sulfonamide derivative?
Answer:
- In Vitro Assays : Liver microsomes (human/rat) to measure clearance rates ().
- CYP450 Inhibition Screening : Identify metabolic pathways ().
- Stability in Plasma : Monitor degradation via LC-MS over 24 hours ().
Advanced: What crystallographic challenges arise in resolving disordered structures, and how are they addressed?
Answer:
Challenges :
- Disordered Moieties : e.g., furan/pyridazine rings ( refined a 1:1 disordered furan via rigid-body constraints).
- Weak Diffraction : Poor crystal quality (omit problematic reflections during refinement).
Q. Solutions :
- Restraints : Fix bond lengths/angles using databases (e.g., SHELXL in ).
- Twinned Crystals : Apply twin law matrices during data integration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
